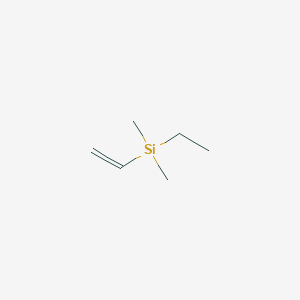

Silane, ethenylethyldimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, ethenylethyldimethyl- is a useful research compound. Its molecular formula is C6H14Si and its molecular weight is 114.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Silane, ethenylethyldimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, ethenylethyldimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical and Material Science Applications

1.1. Coupling Agents in Polymer Chemistry

Silane compounds, including ethenylethyldimethyl-, are widely used as coupling agents in the formulation of polymers. They enhance the adhesion between organic polymers and inorganic materials, improving mechanical properties and durability. For instance, they are employed in the production of rubber and plastics, where they function as dispersing agents for fillers such as silica and clay .

Case Study: Polypropylene Synthesis

In polypropylene synthesis, silanes are used as polymerization modifiers. Their addition has been shown to improve the thermal stability and mechanical strength of the final product. A study demonstrated that incorporating silane into polypropylene formulations resulted in enhanced impact resistance, making it suitable for automotive applications .

Construction and Civil Engineering

2.1. Waterproofing and Sealants

Silane compounds are effectively utilized as waterproofing agents in construction projects. They create a hydrophobic barrier on surfaces like concrete, wood, and brick, preventing water ingress and protecting against moisture damage .

Data Table: Properties of Silane in Construction Applications

| Application | Functionality | Benefits |

|---|---|---|

| Waterproofing | Creates a barrier against water | Prevents structural damage from moisture |

| Adhesives | Bonds different materials | Ensures strong structural integrity |

| Surface Treatments | Protects surfaces from wear | Enhances durability against UV exposure |

Pharmaceutical Applications

3.1. Drug Delivery Systems

In pharmaceutical research, silane compounds are explored for their potential in drug delivery systems. Their ability to modify surfaces can enhance the bioavailability of drugs by improving solubility and stability .

Case Study: Antimicrobial Activity

Research has shown that silane-modified surfaces can exhibit antimicrobial properties, which is beneficial for medical devices. A study found that coatings containing silane significantly reduced bacterial adhesion on surfaces, thereby minimizing infection risks in clinical settings .

Environmental Applications

4.1. Carbon Dioxide Adsorption

Silane compounds have been investigated for their role in enhancing carbon dioxide adsorption in environmental remediation technologies. Their unique chemical properties allow them to interact effectively with CO₂, making them candidates for carbon capture initiatives .

Theoretical Investigations

5.1. Reaction Mechanisms

Theoretical studies have explored the reaction mechanisms involving silanes under various conditions, including combustion scenarios. Understanding these mechanisms is crucial for developing kinetic models that predict the behavior of silanes in different environments .

Propiedades

IUPAC Name |

ethenyl-ethyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYSXMIZXJXVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339837 |

Source

|

| Record name | Silane, ethenylethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-06-9 |

Source

|

| Record name | Silane, ethenylethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.